3a-Azidooctahydro-2,5-methanopentalene
Description
3a-Azidooctahydro-2,5-methanopentalene is a bicyclic organic compound characterized by a strained pentalene framework substituted with an azide group at the 3a position. Its molecular formula is C₉H₁₂N₄, and it exhibits unique reactivity due to the combination of the azide functional group and the rigid bicyclic structure. The compound is of interest in synthetic organic chemistry for applications such as click chemistry, photolytic reactions, and as a precursor to strained alkenes or amines via azide decomposition pathways.
Properties
IUPAC Name |
3-azidotricyclo[3.3.1.03,7]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-12-11-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYIDROWBUFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509992 | |
| Record name | 3a-Azidooctahydro-2,5-methanopentalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85616-64-4 | |
| Record name | 3a-Azidooctahydro-2,5-methanopentalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Azidooctahydro-2,5-methanopentalene typically involves the azidation of a suitable precursor. One common method is the reaction of an octahydro-2,5-methanopentalene derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods: Industrial production of 3a-Azidooctahydro-2,5-methanopentalene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: 3a-Azidooctahydro-2,5-methanopentalene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Scientific Research Applications
Chemistry: 3a-Azidooctahydro-2,5-methanopentalene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocycles .
Biology and Medicine: The compound’s azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.
Industry: In the materials science field, 3a-Azidooctahydro-2,5-methanopentalene can be used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3a-Azidooctahydro-2,5-methanopentalene largely depends on the functional group transformations it undergoes. For instance, in bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on indirectly related compounds:
Table 1: Structural and Functional Group Comparison
Key Differences:
Functional Groups: Unlike methylphenanthrene or dimethyloctane, 3a-azidooctahydro-2,5-methanopentalene contains a reactive azide group, which confers distinct reactivity (e.g., participation in Staudinger reactions or Huisgen cycloadditions). Methyl-substituted compounds in the evidence are typically inert or used as stable standards .
Applications: The azide compound is likely niche in synthetic chemistry, whereas methylphenanthrene and 3-methylphenol are standardized for environmental monitoring and industrial processes .
Stability: Azides are generally thermally unstable and sensitive to shock, contrasting with the stability of methylated hydrocarbons or phenols listed in the evidence .
Research Findings and Data Gaps
The evidence lacks direct studies on 3a-azidooctahydro-2,5-methanopentalene. However, inferences can be drawn from related azides and bicyclic compounds:
- No kinetic or thermodynamic data are available for this specific compound.
- Structural Strain: The methanopentalene framework likely imposes steric strain, which could accelerate azide decomposition compared to linear analogs.
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